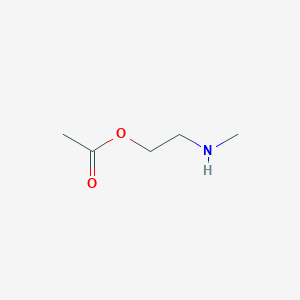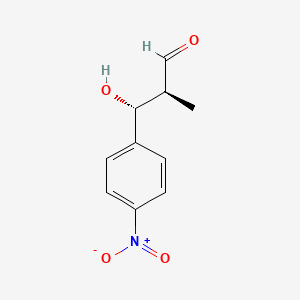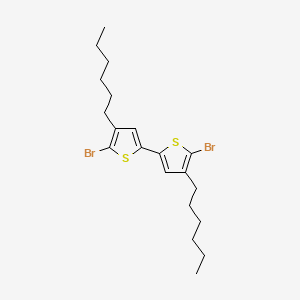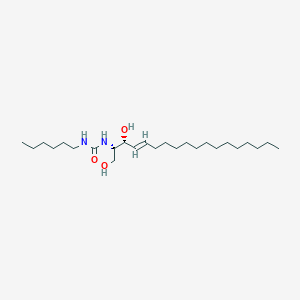
C6 尿素神经酰胺
科学研究应用
C6 Urea Ceramide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ceramide metabolism and synthesis.
Biology: The compound is employed in research on cell signaling pathways and apoptosis.
Medicine: C6 Urea Ceramide is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of skincare products and cosmetics due to its role in maintaining skin barrier function
作用机制
C6 Urea Ceramide exerts its effects by inhibiting neutral ceramidase, an enzyme involved in the hydrolysis of ceramide into sphingosine . This inhibition leads to an increase in ceramide levels within cells, which can affect various cellular processes such as apoptosis, cell differentiation, and inflammation . The molecular targets and pathways involved include the Akt signaling pathway and protein phosphatase 2A, which are modulated by ceramide levels .
生化分析
Biochemical Properties
C6 Urea Ceramide interacts with several enzymes and proteins, including neutral ceramidase (nCDase), which is highly expressed in colorectal tissues . The inhibition of nCDase decreases the development and progression of colorectal tumor growth . C6 Urea Ceramide can accelerate the metabolism of C6-ceramide into sphingosine and subsequently sphingosine-1-phosphate (S1P), thus controlling the levels of these bioactive sphingolipids in cells and tissues .
Cellular Effects
C6 Urea Ceramide has profound effects on cellular metabolism . It inhibits cell growth, migration, and invasion in vitro . It also decreases tumor growth and metastasis in the lungs without side effects . Furthermore, it has been shown to inhibit the proliferation of cells and induce apoptosis and autophagy in HT-29, but not non-cancerous RIE-1, cells .
Molecular Mechanism
The molecular mechanism of C6 Urea Ceramide involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, C6 Urea Ceramide has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been shown to increase the bioavailability of the short-chain ceramide for cells, and potentiate its effects in comparison to solvent-dissolved C6-Cer .
Dosage Effects in Animal Models
In animal models, the effects of C6 Urea Ceramide vary with different dosages . It has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .
Metabolic Pathways
C6 Urea Ceramide is involved in several metabolic pathways, including de novo synthesis, sphingomyelin metabolism, and the salvage pathway . It interacts with enzymes such as ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .
Transport and Distribution
C6 Urea Ceramide is transported and distributed within cells and tissues . It is efficiently detected by a photoaffinity probe, JX-1, which identifies endogenous low-abundance PaCDase in a P. aeruginosa monoculture and in a mixed skin bacteria culture .
Subcellular Localization
C6 Urea Ceramide is found to be located in both the plasma membrane and in the Golgi apparatus . It has minimal effects on basal levels of ceramide, sphingosine, or S1P . Cells overexpressing nCDase, which is located in the same compartments, were protected from the cell death and Golgi fragmentation induced by C6-ceramide .
准备方法
Synthetic Routes and Reaction Conditions
C6 Urea Ceramide is typically synthesized through a series of chemical reactions involving sphingosine and hexyl isocyanate. The synthesis begins with the preparation of sphingosine, which is then reacted with hexyl isocyanate under controlled conditions to form the urea linkage . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of C6 Urea Ceramide involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems . Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
C6 Urea Ceramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different ceramide derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The urea and sphingosine moieties can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various ceramide derivatives with modified functional groups. These derivatives can have different biological activities and applications .
相似化合物的比较
Similar Compounds
C2 Ceramide: A shorter-chain ceramide with similar biological activities.
C16 Ceramide: A longer-chain ceramide implicated in metabolic diseases.
C18 Ceramide: Another long-chain ceramide with distinct physiological functions.
Uniqueness
C6 Urea Ceramide is unique due to its specific inhibition of neutral ceramidase and its ability to increase ceramide levels selectively in certain cell types . This specificity makes it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIADELGCYXNHNP-VYQUXUJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)NCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



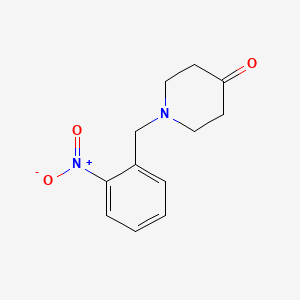
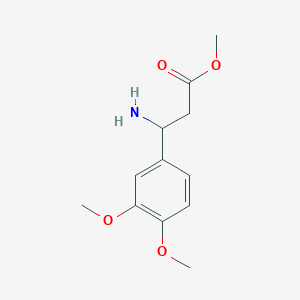

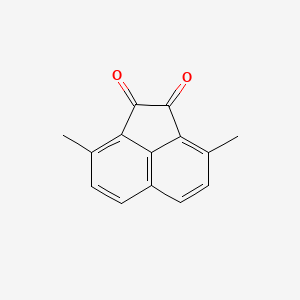

![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)
![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)
